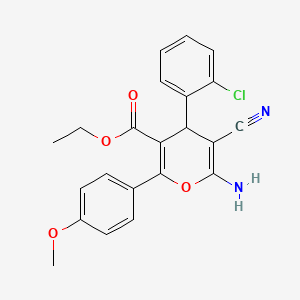
2-(4-Ethoxyphenyl)-2-(methylamino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 4-ethoxy-alpha-(methylamino)- is an organic compound characterized by the presence of a benzene ring, an acetic acid moiety, and an ethoxy group attached to the fourth position of the benzene ring The compound also features a methylamino group attached to the alpha position of the acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-ethoxy-alpha-(methylamino)- typically involves the following steps:
Ethylation of Benzeneacetic Acid: The initial step involves the ethylation of benzeneacetic acid to introduce the ethoxy group at the para position of the benzene ring. This can be achieved using ethyl iodide and a strong base such as sodium hydride.
Introduction of Methylamino Group: The next step involves the introduction of the methylamino group at the alpha position of the acetic acid moiety. This can be accomplished through a reductive amination reaction using formaldehyde and methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of Benzeneacetic acid, 4-ethoxy-alpha-(methylamino)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, 4-ethoxy-alpha-(methylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy and methylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzeneacetic acid, 4-ethoxy-alpha-(methylamino)- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 4-ethoxy-alpha-(methylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methylamino groups play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetic acid, 4-methoxy-: Similar structure but with a methoxy group instead of an ethoxy group.
Benzeneacetic acid, alpha-methoxy-: Features a methoxy group at the alpha position of the acetic acid moiety.
Benzeneacetic acid, 4-ethoxy-alpha-methylene-: Contains a methylene group at the alpha position instead of a methylamino group.
Uniqueness
Benzeneacetic acid, 4-ethoxy-alpha-(methylamino)- is unique due to the presence of both ethoxy and methylamino groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
1218057-48-7 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
2-(4-ethoxyphenyl)-2-(methylamino)acetic acid |
InChI |
InChI=1S/C11H15NO3/c1-3-15-9-6-4-8(5-7-9)10(12-2)11(13)14/h4-7,10,12H,3H2,1-2H3,(H,13,14) |
Clé InChI |
LJBVNJVYFCYQBK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(C(=O)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12122506.png)
![N-[2-(4-Fluoro-phenyl)-ethyl]-succinamic acid](/img/structure/B12122525.png)

![2-ethyl-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12122532.png)
![2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12122535.png)



![Carbamic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-, phenylmethyl ester](/img/structure/B12122554.png)



![4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12122587.png)
![4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12122593.png)
